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molecular formula C8H7IN2O3 B8444902 4-iodo-N-methyl-3-nitrobenzamide

4-iodo-N-methyl-3-nitrobenzamide

Cat. No. B8444902
M. Wt: 306.06 g/mol
InChI Key: GZYQGGSKAWUVAP-UHFFFAOYSA-N
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Patent
US08946478B2

Procedure details

10 g (0.034 mol) 4-Iodo-3-nitrobenzoic acid (Compound VI-1) and 50 ml N,N-dimethylformamide were added into a reaction flask, stirred to dissolve, and cooled to below 10° C., and 7.5 ml (0.10 mol) sulfoxide chloride was added. After completion of the dropwise addition, the mixture was warmed to room temperature and reacted for one hour. The reaction mixture was poured into 200 ml aqueous solution of 30% methylamine with low temperature, stirred for 5 minutes to precipitate a solid, and then the mixture was added with 500 ml ice-water, stirred for 10 minutes, filtered. The solid was washed with water and dried to obtain N-methyl-4-iodo-3-nitrobenzamide (Compound VII-1), 6.5 g (0.021 mol), yield 62.3%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].O=S(Cl)Cl.[CH3:18][NH2:19]>CN(C)C=O>[CH3:18][NH:19][C:6](=[O:7])[C:5]1[CH:9]=[CH:10][C:2]([I:1])=[C:3]([N+:11]([O-:13])=[O:12])[CH:4]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
IC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
aqueous solution
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
TEMPERATURE
Type
TEMPERATURE
Details
cooled to below 10° C.
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
reacted for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to precipitate a solid
ADDITION
Type
ADDITION
Details
the mixture was added with 500 ml ice-water
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CNC(C1=CC(=C(C=C1)I)[N+](=O)[O-])=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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